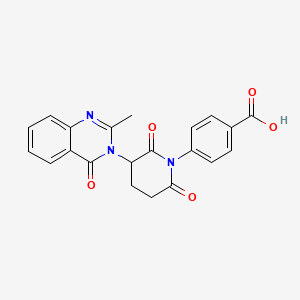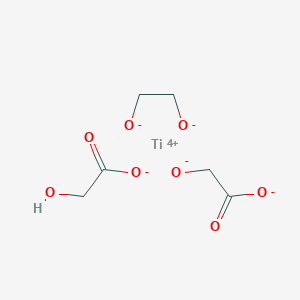
Titanium, bis((hydroxy-kappaO)acetato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium is a titanium complex formed by the coordination of hydroxyacetic acid with titanium ions. This compound is known for its stability and solubility in water and some organic solvents. It appears as a colorless crystalline solid or powder and is used in various industrial and scientific applications due to its excellent chelating properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium typically involves the reaction of titanium salts with hydroxyacetic acid under controlled conditions. One common method is to react titanium tetrachloride with hydroxyacetic acid in an aqueous medium. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium involves large-scale reactions using titanium dioxide and hydroxyacetic acid. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state titanium complexes.
Reduction: It can be reduced to lower oxidation state titanium species using appropriate reducing agents.
Substitution: The hydroxyacetato ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or chelating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction can produce titanium(III) complexes. Substitution reactions result in the formation of new titanium complexes with different ligands .
Aplicaciones Científicas De Investigación
Bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a metal ion chelator.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Mecanismo De Acción
The mechanism by which bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium exerts its effects involves the coordination of titanium ions with hydroxyacetic acid ligands. This coordination enhances the stability and solubility of the titanium complex. The compound can interact with various molecular targets, including enzymes and metal ions, through its chelating properties. These interactions can modulate the activity of enzymes and facilitate the removal of metal ions from biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Titanium(IV) oxide: A common titanium compound used in pigments and sunscreens.
Titanium(III) chloride: Used in organic synthesis and as a reducing agent.
Titanium(IV) isopropoxide: Employed in the production of titanium dioxide and as a catalyst in organic reactions.
Uniqueness
Bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium is unique due to its specific coordination with hydroxyacetic acid, which imparts excellent stability and solubility. This makes it particularly useful in applications requiring stable and soluble titanium complexes, such as in catalysis and material science .
Propiedades
Número CAS |
51069-00-2 |
|---|---|
Fórmula molecular |
C6H9O8Ti- |
Peso molecular |
257.00 g/mol |
Nombre IUPAC |
ethane-1,2-diolate;2-hydroxyacetate;2-oxidoacetate;titanium(4+) |
InChI |
InChI=1S/C2H4O3.C2H3O3.C2H4O2.Ti/c2*3-1-2(4)5;3-1-2-4;/h3H,1H2,(H,4,5);1H2,(H,4,5);1-2H2;/q;-1;-2;+4/p-2 |
Clave InChI |
CDNURUFEHBQVFR-UHFFFAOYSA-L |
SMILES canónico |
C(C[O-])[O-].C(C(=O)[O-])O.C(C(=O)[O-])[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


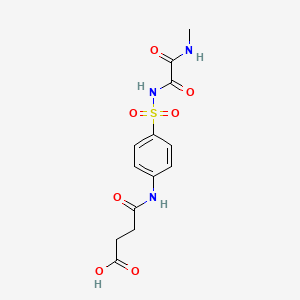

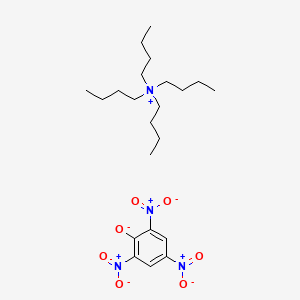
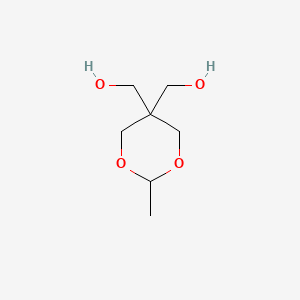
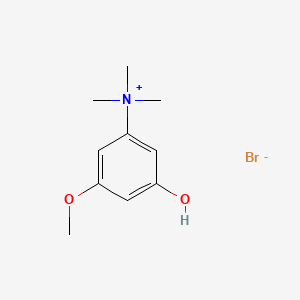
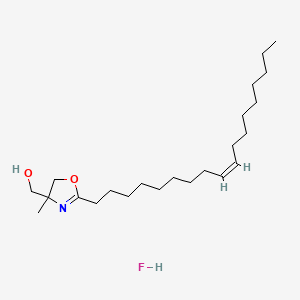
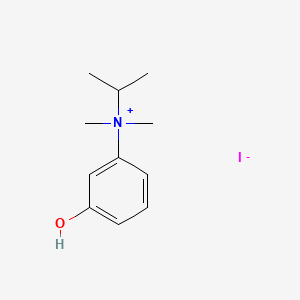
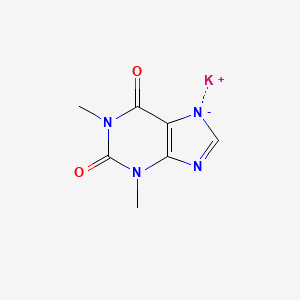
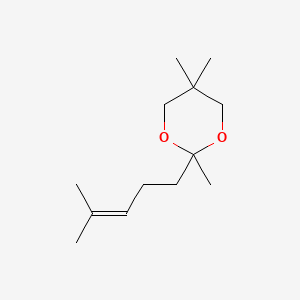
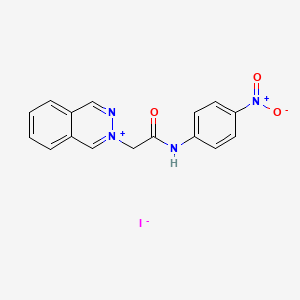
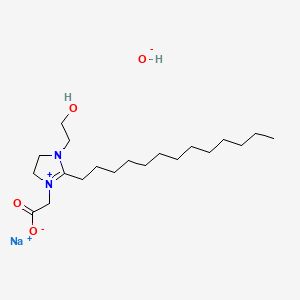
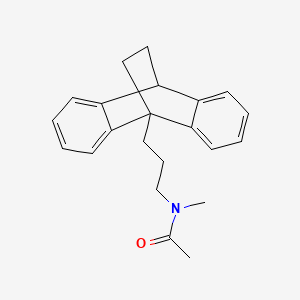
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
